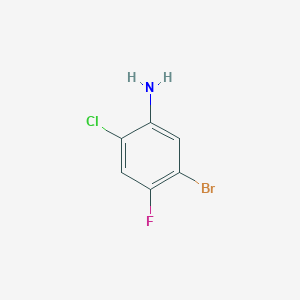

5-Bromo-2-chloro-4-fluoroaniline

Description

BenchChem offers high-quality 5-Bromo-2-chloro-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPDUFGUFFLQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743180 | |

| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305795-89-5 | |

| Record name | 5-Bromo-2-chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305795-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-fluoroaniline: Properties, Reactivity, and Applications

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the utility of a molecule is often defined by its functional group arrangement and reactivity. 5-Bromo-2-chloro-4-fluoroaniline, a poly-halogenated aromatic amine, represents a quintessential example of a versatile building block. Its strategic placement of bromine, chlorine, and fluorine atoms, combined with a reactive aniline moiety, provides medicinal chemists and material scientists with a powerful scaffold for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, reactivity profile, synthetic considerations, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Section 1: Core Chemical Identity and Physicochemical Properties

5-Bromo-2-chloro-4-fluoroaniline is a substituted aniline derivative. The presence of three different halogens imparts specific steric and electronic properties that are crucial for its synthetic applications.

Chemical Structure

Caption: 2D Structure of 5-Bromo-2-chloro-4-fluoroaniline.

Identifiers and Key Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is reported for this specific isomer, other values are predicted or derived from closely related isomers, a common practice for specialized reagents.

| Identifier | Value | Source |

| CAS Number | 305795-89-5 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1][2] |

| Molecular Weight | 224.46 g/mol | [1][2][3] |

| Purity (Typical) | ≥95 - 97% | [1][4] |

| Physicochemical Property | Value | Notes |

| Appearance | White to off-white or light yellow powder | Based on typical appearance of haloanilines[5] |

| Melting Point | 67-68.6 °C | Data for isomer 5-Bromo-4-chloro-2-fluoroaniline |

| Boiling Point | 266.1 ± 35.0 °C | Predicted value for isomer[6] |

| Density | 1.809 ± 0.06 g/cm³ | Predicted value for isomer[6] |

| XLogP3-AA | 2.7 | Computed for isomer; indicates moderate lipophilicity[3] |

Section 2: Spectroscopic Profile

While specific spectra for this compound are not publicly cataloged, a competent analytical chemist can predict the key features based on its structure. These expectations are crucial for confirming the identity and purity of the material post-synthesis or upon receipt.

-

¹H NMR: The spectrum should display two signals in the aromatic region (typically 6.5-8.0 ppm). The proton at C-3 will appear as a doublet, coupled to the fluorine atom at C-4. The proton at C-6 will appear as a doublet, also coupled to the fluorine atom, but with a smaller coupling constant. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atoms bonded to halogens will be significantly influenced. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This results in a distinctive M, M+2, and M+4 cluster, which is a powerful diagnostic tool for confirming the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹. Strong C-halogen (C-F, C-Cl, C-Br) stretching vibrations will be visible in the fingerprint region (below 1300 cm⁻¹).

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 5-bromo-2-chloro-4-fluoroaniline stems from its multiple, orthogonally reactive sites. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution but activates it for other transformations.

Caption: Key reaction pathways for 5-Bromo-2-chloro-4-fluoroaniline.

Reactions at the Amino Group

The primary amine is a versatile nucleophilic handle for a variety of transformations common in drug development.[7]

-

Acylation and Sulfonylation: The -NH₂ group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is often a primary step in building more complex molecular architectures.

-

Alkylation: While direct N-alkylation can be challenging to control, reductive amination or other specialized methods can be used to introduce alkyl groups.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install groups such as -OH, -CN, or additional halogens.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The high reactivity of aryl bromides in these reactions makes this position the primary anchor point for diversification.[7]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a robust method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with amines or C-O bonds by coupling with alcohols, providing access to complex diarylamines and diaryl ethers.

-

Heck and Sonogashira Couplings: These reactions allow for the introduction of vinyl and alkynyl groups, respectively, further expanding the molecular complexity that can be achieved from this starting material.

Section 4: Representative Synthetic Protocol: A Conceptual Workflow

Conceptual Four-Step Synthesis Workflow

Caption: Conceptual workflow for synthesizing substituted haloanilines.

Detailed Step-by-Step Methodology (Adapted from Isomer Synthesis[9])

-

Step 1: Protection of the Amine (Acetylation)

-

Rationale: The powerful activating and ortho,para-directing nature of the raw amino group would lead to multiple halogenations and side reactions. Converting it to an acetamide (-NHCOCH₃) moderates its reactivity and provides steric hindrance at the ortho positions.

-

Procedure: Aniline is treated with acetic anhydride, often in the presence of a mild base like sodium acetate or in an acidic medium. The resulting acetanilide precipitates and can be isolated by filtration.

-

-

Step 2: First Halogenation (e.g., Chlorination)

-

Rationale: The acetamido group is an ortho,para-director. By introducing the first halogen (chlorine), we occupy one of the desired positions. The reaction conditions must be carefully controlled to favor mono-substitution.

-

Procedure: Acetanilide is dissolved in a suitable solvent like glacial acetic acid. A chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) is added portion-wise while monitoring the temperature.

-

-

Step 3: Second Halogenation (e.g., Bromination)

-

Rationale: With the ortho position occupied by chlorine and the other sterically hindered, the remaining para position is now the most favorable site for the second electrophilic attack.

-

Procedure: The 2-chloroacetanilide intermediate is reacted with a brominating agent, such as a solution of bromine in acetic acid. The bromine adds to the position para to the acetamido group.

-

-

Step 4: Deprotection (Hydrolysis)

-

Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine.

-

Procedure: The 4-bromo-2-chloroacetanilide is heated under reflux with an acid (e.g., aqueous HCl in ethanol) or a base (e.g., aqueous NaOH) to hydrolyze the amide bond. After neutralization and workup, the final product, 4-bromo-2-chloroaniline, is isolated.

-

This self-validating protocol, where the success of each step is confirmed before proceeding, ensures high purity and yield of the final, highly functionalized product.

Section 5: Key Applications in Research and Development

The trifunctional nature of 5-bromo-2-chloro-4-fluoroaniline makes it a high-value intermediate in several advanced research areas.

-

Drug Discovery: Halogenated aromatics are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[9] This compound serves as a key precursor for complex molecules, including:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature highly substituted aniline cores.[9]

-

Antiviral and Antibacterial Agents: The unique electronic and steric profile can be exploited to design novel inhibitors of viral or bacterial enzymes.

-

Targeted Protein Degraders: The compound is explicitly listed as a "Protein Degrader Building Block,"[1] indicating its utility in synthesizing PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, a cutting-edge therapeutic modality.

-

-

Materials Science: The rigid, well-defined structure of the aromatic core is useful in creating organic electronic materials. Its derivatives can be explored for applications in:

-

Dyes and Pigments: The halogenated structure can be incorporated into larger conjugated systems to create stable and specialized colorants.[2]

-

Organic Semiconductors and OLEDs: As a building block for larger, planar aromatic systems, its derivatives could be investigated for use in organic electronics.

-

Section 6: Safety, Handling, and Storage

Proper handling of 5-bromo-2-chloro-4-fluoroaniline is essential due to its potential hazards.

GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | Based on related isomers[10][11][12] |

| Transport Classification | UN2811 | Class 6.1, Toxic Solid, Organic, n.o.s. | [13] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Safe Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[13]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest refrigerated (2-8°C) or dark conditions to ensure long-term stability.[1][2][14]

Conclusion

5-Bromo-2-chloro-4-fluoroaniline is more than just a collection of atoms; it is a synthetically enabling tool. Its value lies in the strategic combination of a reactive amine and a differentially functionalized aromatic ring, particularly the versatile carbon-bromine bond ready for cross-coupling. For researchers in drug discovery and materials science, understanding its properties, reactivity, and safe handling is paramount to unlocking its potential for building the complex, high-value molecules of the future.

References

-

5-Bromo-4-chloro-2-fluoroaniline - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]

-

5-Bromo-2-chloro-4-fluoroaniline, min 95%, 1 gram. (n.d.). Adooq Bioscience. Retrieved January 29, 2026, from [Link]

-

5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

5-Bromo-2-chloro-4-fluoroaniline. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]

-

4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 29, 2026, from [Link]

-

4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

5-Bromo-2-chloro-4-fluoroaniline. (n.d.). AOBChem. Retrieved January 29, 2026, from [Link]

- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014, February 12). Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-2-chloro-4-fluoroaniline [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aobchem.com [aobchem.com]

- 5. 5-Bromo-2-fluoroaniline | 2924-09-6 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. 111010-07-2|5-Bromo-4-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroaniline

CAS Number: 305795-89-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroaniline (CAS No. 305795-89-5), a halogenated aniline derivative of significant interest in modern drug discovery and development. This document details its physicochemical properties, outlines a representative synthetic protocol, describes methods for its analytical characterization, and explores its emerging role as a key building block, particularly in the field of targeted protein degradation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction

5-Bromo-2-chloro-4-fluoroaniline is a polysubstituted aromatic amine that has gained prominence as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three different halogen atoms (Bromo, Chloro, and Fluoro) on the aniline scaffold, imparts distinct reactivity and physicochemical properties. These characteristics make it an attractive starting material for the construction of novel pharmaceutical agents.

The strategic placement of the halogen atoms and the amino group allows for a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and derivatization of the amino group. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is increasingly recognized for its utility in the synthesis of innovative therapeutics, most notably as a structural component in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-chloro-4-fluoroaniline is essential for its effective use in synthesis and for ensuring appropriate handling and storage. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 305795-89-5 | [1][2][3] |

| Molecular Formula | C₆H₄BrClFN | [1][2][3] |

| Molecular Weight | 224.46 g/mol | [1][2] |

| Appearance | Crystalline powder | |

| Purity | ≥95% | [1] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. | [3] |

Note: Experimental values for melting point, boiling point, and solubility are not widely reported in publicly available literature. These properties should be determined experimentally upon receipt of the material.

Synthesis and Purification

The synthesis of 5-Bromo-2-chloro-4-fluoroaniline typically involves the selective bromination of a suitable precursor, such as 2-chloro-4-fluoroaniline. The directing effects of the amino and chloro groups guide the regioselectivity of the bromination reaction. Below is a representative, field-proven protocol for the synthesis of this compound.

Synthetic Workflow

The overall synthetic strategy involves the electrophilic aromatic substitution of 2-chloro-4-fluoroaniline using a suitable brominating agent.

Caption: General workflow for the synthesis of 5-Bromo-2-chloro-4-fluoroaniline.

Detailed Experimental Protocol

This protocol describes the bromination of 2-chloro-4-fluoroaniline using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Chloro-4-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in acetonitrile.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: Performing the reaction at low temperature and adding the NBS portion-wise helps to control the exothermic reaction and minimize the formation of dibrominated byproducts.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Self-Validation: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes residual water, ensuring a clean crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-2-chloro-4-fluoroaniline.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 5-Bromo-2-chloro-4-fluoroaniline. The following workflow and techniques constitute a self-validating system for quality control.

Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of 5-Bromo-2-chloro-4-fluoroaniline.

Expected Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following are expected characteristics based on its structure and data from analogous compounds:

-

¹H NMR Spectroscopy:

-

The spectrum will exhibit two signals in the aromatic region, corresponding to the two aromatic protons.

-

The proton at C6 (ortho to the amino group) will likely appear as a doublet due to coupling with the fluorine atom.

-

The proton at C3 (meta to the amino group) will also likely appear as a doublet.

-

A broad singlet corresponding to the -NH₂ protons will also be present, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show six distinct signals for the six aromatic carbons.

-

The carbons directly bonded to the electronegative halogen atoms and the nitrogen atom will be shifted downfield.

-

Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.

-

-

FT-IR Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A peak around 1250-1350 cm⁻¹.

-

C-F, C-Cl, C-Br Stretching: These will appear in the fingerprint region below 1300 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Applications in Drug Discovery

The primary application of 5-Bromo-2-chloro-4-fluoroaniline in the pharmaceutical industry is as a specialized building block for the synthesis of complex drug candidates. Its utility is particularly notable in the rapidly expanding field of Targeted Protein Degradation (TPD) .

Role in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. 5-Bromo-2-chloro-4-fluoroaniline is used as a fragment in the construction of these complex molecules. The aniline nitrogen can be used as a handle for further functionalization to link to either the target protein binder or the E3 ligase ligand, while the halogenated phenyl ring can be a key component of the final structure contributing to binding interactions. Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its importance in this area.[1]

While specific, publicly disclosed drug candidates synthesized from this exact intermediate are still emerging, its structural motifs are highly relevant to the design of novel therapeutics. The strategic placement of halogens allows for fine-tuning of electronic properties and can provide vectors for further synthetic elaboration.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Bromo-2-chloro-4-fluoroaniline.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep under an inert atmosphere to prevent degradation.[3]

Conclusion

5-Bromo-2-chloro-4-fluoroaniline is a highly functionalized building block with significant potential in modern medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecular architectures. While detailed physicochemical and spectroscopic data are not yet widely available in the public domain, its established role as an intermediate for protein degraders highlights its value to the drug discovery community. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in the development of next-generation therapeutics.

References

-

Aladdin Scientific. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline, min 95%, 1 gram. Retrieved from [Link]

-

Acmec Biochemical Co., Ltd. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline. Retrieved from [Link]

-

Lead Sciences. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The specific incorporation of halogen atoms into an aniline scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of halogens can influence a molecule's binding affinity to its biological target, enhance its metabolic stability, and improve its membrane permeability. 5-Bromo-2-chloro-4-fluoroaniline, a polysubstituted aniline, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.

Core Molecular Attributes of 5-Bromo-2-chloro-4-fluoroaniline

Molecular Formula: C₆H₄BrClFN

Molecular Weight: 224.46 g/mol [1][2]

This trifunctionalized aniline derivative possesses a unique substitution pattern that offers multiple avenues for synthetic elaboration. The presence of bromine, chlorine, and fluorine atoms, each with distinct electronic and steric properties, allows for selective and regiocontrolled chemical transformations.

Physicochemical Properties

While comprehensive experimental data for 5-Bromo-2-chloro-4-fluoroaniline is not extensively published, its properties can be inferred from closely related analogues and supplier specifications. It is typically supplied as a solid. The multiple halogen substituents suggest a compound with low solubility in water and good solubility in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | [1][2] |

| Molecular Weight | 224.46 g/mol | [1][2] |

| CAS Number | 305795-89-5 | [1][2] |

| Appearance | Pale beige crystalline powder | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][3] |

Synthesis Strategies for 5-Bromo-2-chloro-4-fluoroaniline

The synthesis of polysubstituted anilines like 5-Bromo-2-chloro-4-fluoroaniline requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route, based on established organic chemistry principles, would involve a multi-step sequence starting from a more readily available substituted aniline or nitrobenzene. One potential pathway is outlined below.

Caption: A potential synthetic pathway for 5-Bromo-2-chloro-4-fluoroaniline.

Representative Experimental Protocol:

The following is a generalized, multi-step protocol for the synthesis of 5-Bromo-2-chloro-4-fluoroaniline, based on common organic synthesis methodologies. Note: This protocol is illustrative and should be optimized and validated in a laboratory setting.

Step 1: Acetylation of 2-Chloro-4-fluoroaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-fluoroaniline in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the acetylated product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2-chloro-4-fluorophenyl)acetamide.

Step 2: Bromination of N-(2-Chloro-4-fluorophenyl)acetamide

-

Dissolve the N-(2-chloro-4-fluorophenyl)acetamide from the previous step in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution. The regioselectivity of the bromination is directed by the activating acetamido group.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Once the reaction is complete, quench any excess brominating agent with a reducing agent like sodium thiosulfate solution.

-

Precipitate the product by adding water and collect the solid by vacuum filtration.

-

Wash the solid with water and dry to obtain 5-Bromo-N-(2-chloro-4-fluorophenyl)acetamide.

Step 3: Hydrolysis of 5-Bromo-N-(2-chloro-4-fluorophenyl)acetamide

-

Suspend the 5-Bromo-N-(2-chloro-4-fluorophenyl)acetamide in a mixture of ethanol and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

If an acidic hydrolysis was performed, neutralize the solution with a base to precipitate the free aniline. If a basic hydrolysis was performed, the product may precipitate upon cooling or after adjusting the pH.

-

Collect the crude 5-Bromo-2-chloro-4-fluoroaniline by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-2-chloro-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility is particularly pronounced in the development of targeted therapies.

Role as a Building Block for Protein Degraders (PROTACs)

One of the most significant applications of 5-Bromo-2-chloro-4-fluoroaniline is as a building block for Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aniline moiety of 5-Bromo-2-chloro-4-fluoroaniline can be readily functionalized to serve as a linker or as part of the ligand that binds to the target protein or the E3 ligase. The halogen substituents can be exploited for further chemical modifications, such as cross-coupling reactions, to construct the complex molecular architectures of PROTACs.

Caption: General structure of a PROTAC molecule.

Safety and Handling

5-Bromo-2-chloro-4-fluoroaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)[3][4].

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

-

Use only in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry place.

First-Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Bromo-2-chloro-4-fluoroaniline is a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique polysubstituted pattern provides a versatile platform for the construction of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved January 28, 2026, from [Link]

-

ChemSrc. (2025, August 25). 5-Bromo-2-fluoroaniline | CAS#:2924-09-6. Retrieved January 28, 2026, from [Link]

-

ChemBK. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline Shanghai Macklin Biochemical Co., Ltd. Retrieved January 28, 2026, from [Link]

-

AOBChem. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline. Retrieved January 28, 2026, from [Link]

-

West Standard Laboratory Supply. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline. Retrieved January 28, 2026, from [Link]

-

Acmec Biochemical. (n.d.). 305795-89-5[5-Bromo-2-chloro-4-fluoroaniline]. Retrieved January 28, 2026, from [Link]

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry.

- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

- Google Patents. (n.d.). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved January 28, 2026, from [Link]

Sources

The Strategic Synthesis of 5-Bromo-2-chloro-4-fluoroaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-chloro-4-fluoroaniline in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine, chlorine, and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. 5-Bromo-2-chloro-4-fluoroaniline, a polysubstituted aniline derivative, represents a highly valuable and versatile building block in the synthesis of complex bioactive molecules. Its unique substitution pattern offers multiple points for diversification, making it a sought-after intermediate in the development of novel therapeutics and crop protection agents.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a strategic and plausible synthetic pathway to 5-Bromo-2-chloro-4-fluoroaniline. As a Senior Application Scientist, the following discourse is grounded in established chemical principles and field-proven insights, emphasizing not just the procedural steps but the underlying causality and rationale for each experimental choice.

Retrosynthetic Analysis: A Logic-Driven Approach to the Synthesis of 5-Bromo-2-chloro-4-fluoroaniline

A logical retrosynthetic analysis of the target molecule, 5-Bromo-2-chloro-4-fluoroaniline, suggests a multi-step pathway commencing from a readily available starting material, 2-chloro-4-fluoroaniline. The key transformations involve the protection of the highly activating amino group, followed by a regioselective electrophilic bromination, and concluding with the deprotection of the amino group.

Caption: Retrosynthetic pathway for 5-Bromo-2-chloro-4-fluoroaniline.

This strategic approach is predicated on the well-established principles of directing group effects in electrophilic aromatic substitution. The amino group of an aniline is a powerful activating and ortho, para-directing group. Direct bromination of 2-chloro-4-fluoroaniline would likely lead to a mixture of products with low regioselectivity. Therefore, protection of the amino group as an acetamide is a critical step. The acetamido group is still an activating and ortho, para-director, but its steric bulk and attenuated activating effect allow for more controlled and selective halogenation.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis of 5-Bromo-2-chloro-4-fluoroaniline is a three-step process:

-

Protection of the Amino Group: Acetylation of 2-chloro-4-fluoroaniline to form N-(2-chloro-4-fluorophenyl)acetamide.

-

Regioselective Bromination: Electrophilic bromination of N-(2-chloro-4-fluorophenyl)acetamide to yield N-(5-bromo-2-chloro-4-fluorophenyl)acetamide.

-

Deprotection of the Amino Group: Hydrolysis of the acetamide to afford the final product, 5-Bromo-2-chloro-4-fluoroaniline.

Caption: Forward synthesis of 5-Bromo-2-chloro-4-fluoroaniline.

Part 1: Protection of the Amino Group - Acetylation of 2-chloro-4-fluoroaniline

Causality Behind Experimental Choices: The acetylation of the amino group in 2-chloro-4-fluoroaniline serves a dual purpose. Firstly, it reduces the high reactivity of the aniline, preventing potential side reactions such as oxidation and multiple halogenations. Secondly, the resulting acetamido group, while still being an ortho, para-director, provides a greater degree of steric hindrance and electronic modulation, which is crucial for achieving the desired regioselectivity in the subsequent bromination step. Acetic anhydride is a common and effective acetylating agent, and the reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct or under acidic conditions to protonate the amine.

Experimental Protocol: Synthesis of N-(2-chloro-4-fluorophenyl)acetamide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluoroaniline | 145.56 | 10.0 g | 0.0687 |

| Acetic Anhydride | 102.09 | 7.7 mL (8.3 g) | 0.0813 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0687 mol) of 2-chloro-4-fluoroaniline in 50 mL of glacial acetic acid.

-

To the stirred solution, add 7.7 mL (0.0813 mol) of acetic anhydride in a single portion.

-

Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(2-chloro-4-fluorophenyl)acetamide will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A white to off-white crystalline solid with a yield of 90-95%.

Part 2: Regioselective Bromination of N-(2-chloro-4-fluorophenyl)acetamide

Causality Behind Experimental Choices: This is the most critical step in the synthesis, as it determines the final substitution pattern. The acetamido group is a strong ortho, para-director. The position para to the acetamido group is occupied by the fluorine atom. The two ortho positions are at C2 (occupied by the chloro group) and C6. The chloro and fluoro groups are also ortho, para-directing but are deactivating. The desired position for bromination is C5, which is para to the chloro group and meta to the acetamido and fluoro groups. The strong activating and directing effect of the acetamido group is expected to favor substitution at the vacant C6 position. However, the steric hindrance from the adjacent chloro group and the acetamido group itself can disfavor substitution at C6. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for the bromination of activated aromatic rings. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of N-(5-bromo-2-chloro-4-fluorophenyl)acetamide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-Chloro-4-fluorophenyl)acetamide | 187.59 | 10.0 g | 0.0533 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.4 g | 0.0586 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Water | 18.02 | 500 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0533 mol) of N-(2-chloro-4-fluorophenyl)acetamide in 100 mL of DMF.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 10.4 g (0.0586 mol) of N-Bromosuccinimide in 50 mL of DMF.

-

Add the NBS solution dropwise to the cooled acetamide solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(5-bromo-2-chloro-4-fluorophenyl)acetamide.

-

Dry the purified product under vacuum.

Expected Outcome: A crystalline solid with a yield of 75-85%.

Part 3: Deprotection of the Amino Group - Hydrolysis of N-(5-bromo-2-chloro-4-fluorophenyl)acetamide

Causality Behind Experimental Choices: The final step involves the removal of the acetyl protecting group to regenerate the free aniline. This can be achieved through either acidic or basic hydrolysis. Acidic hydrolysis, typically with hydrochloric acid in an alcoholic solvent, is a common and effective method. The reaction proceeds by protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water and subsequent cleavage of the amide bond.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-fluoroaniline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(5-Bromo-2-chloro-4-fluorophenyl)acetamide | 266.49 | 10.0 g | 0.0375 |

| Ethanol (95%) | - | 50 mL | - |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 20 mL | ~0.24 |

| Sodium Hydroxide (10% aqueous solution) | 40.00 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 10.0 g (0.0375 mol) of N-(5-bromo-2-chloro-4-fluorophenyl)acetamide in 50 mL of 95% ethanol.

-

To this suspension, add 20 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC. The solid should dissolve as the reaction progresses.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. The free aniline will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) to yield pure 5-Bromo-2-chloro-4-fluoroaniline.

-

Dry the final product in a desiccator over a suitable drying agent.

Expected Outcome: A solid product with a yield of 85-95%.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | N-(2-Chloro-4-fluorophenyl)acetamide | 2-Chloro-4-fluoroaniline | Acetic Anhydride | 90-95% |

| 2 | N-(5-Bromo-2-chloro-4-fluorophenyl)acetamide | N-(2-Chloro-4-fluorophenyl)acetamide | N-Bromosuccinimide | 75-85% |

| 3 | 5-Bromo-2-chloro-4-fluoroaniline | N-(5-Bromo-2-chloro-4-fluorophenyl)acetamide | Hydrochloric Acid | 85-95% |

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The multi-step synthesis outlined in this guide provides a robust and logical pathway for the preparation of 5-Bromo-2-chloro-4-fluoroaniline from the readily available starting material, 2-chloro-4-fluoroaniline. Each step is based on well-established and reliable chemical transformations, and the rationale behind the choice of reagents and reaction conditions has been thoroughly explained. By following these protocols, researchers and drug development professionals can confidently produce this valuable synthetic intermediate, thereby facilitating the discovery and development of novel chemical entities with potential applications in medicine and agriculture. The self-validating nature of each protocol, with clear expected outcomes and monitoring techniques, ensures a high degree of reproducibility and success in the laboratory setting.

References

- Due to the specific and niche nature of the target molecule, direct literature citations for the complete synthesis of 5-Bromo-2-chloro-4-fluoroaniline are not readily available in public domain journals. The provided protocols are based on established synthetic methodologies for analogous compounds and general organic chemistry principles.

- For general procedures on acetylation of anilines, bromination of activated aromatic rings, and hydrolysis of amides, standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" and "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" by Richard C.

- Patent literature often contains specific examples of the synthesis of such specialized intermediates. Researchers are encouraged to search chemical patent databases using the CAS number (1375069-37-6)

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-chloro-4-fluoroaniline

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-chloro-4-fluoroaniline, a halogenated aniline derivative of significant interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and methodologies essential for accurately determining and interpreting solubility. We will explore the physicochemical properties that govern solubility, present robust protocols for its measurement, and discuss the implications of these findings for practical applications.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various systems. For a molecule like 5-Bromo-2-chloro-4-fluoroaniline, which serves as a building block in the synthesis of more complex, biologically active molecules, understanding its solubility is paramount.[1] Poor solubility can hinder reaction kinetics, complicate purification processes, and create significant challenges for formulation and bioavailability in drug development. This guide provides the foundational knowledge and practical methods to thoroughly characterize the solubility of this and similar compounds.

Physicochemical Properties of Halogenated Anilines

While specific experimental data for 5-Bromo-2-chloro-4-fluoroaniline is not extensively published, we can infer its likely behavior by examining its structure and the properties of closely related analogues. The molecule's character is defined by an aromatic ring substituted with an amino group (-NH2), a fluorine atom, a chlorine atom, and a bromine atom.

-

Polarity and Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. The fluorine and chlorine atoms are electronegative, contributing to the molecule's overall polarity.

-

Molecular Weight and Crystal Lattice Energy: The presence of three halogen atoms, particularly the heavy bromine atom, results in a relatively high molecular weight (224.44 g/mol ). This, combined with intermolecular forces, influences the crystal lattice energy, which must be overcome for dissolution to occur. The General Solubility Equation (GSE), Log Sw = -0.01 (MP-25) - log Kow + 0.5, highlights the relationship between melting point (MP, an indicator of lattice energy), lipophilicity (Kow), and aqueous solubility.[2]

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-4-fluoroaniline and Related Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromo-2-chloro-4-fluoroaniline | 1864053-99-5 | C₆H₄BrClFN | 224.46 | N/A | N/A |

| 5-Bromo-2-fluoroaniline | 2924-09-6 | C₆H₅BrFN | 190.02 | 27 | 105 @ 12 mmHg |

| 2-Bromo-4-fluoroaniline | 1003-98-1 | C₆H₅BrFN | 190.02 | 41 | 221 |

| 4-Bromo-5-chloro-2-fluoroaniline | 116369-24-5 | C₆H₄BrClFN | 224.46 | N/A | N/A |

Data for related compounds sourced from various chemical suppliers and databases.[1][3][4]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a critical parameter, especially for pharmaceutical and environmental applications. For halogenated aromatic compounds, aqueous solubility is often low.

Published Data and Predictions

Direct, peer-reviewed studies on the aqueous solubility of 5-Bromo-2-chloro-4-fluoroaniline are scarce. However, a study conducted according to OECD Guideline 105 for a similar chemical structure determined the water solubility to be 0.305 g/L at 20.0 ± 0.5 °C .[5] Given the structural similarities, we can anticipate that 5-Bromo-2-chloro-4-fluoroaniline is also sparingly soluble in water. This is consistent with qualitative descriptors for related compounds like 5-Bromo-2-fluoroaniline, which is described as "Slightly soluble in water".[3]

Experimental Protocol: OECD 105 (Flask Method)

The "flask method" is a robust and widely accepted technique for determining the water solubility of substances that are stable and non-volatile.[6][7] Its reliability stems from allowing the system to reach true thermodynamic equilibrium.

Causality Behind the Method: The core principle is to create a saturated solution by ensuring an excess of the solid solute is present and allowing sufficient time for the dynamic process of dissolution and precipitation to reach equilibrium. Temperature control is critical, as solubility is highly temperature-dependent.

Step-by-Step Protocol:

-

Preliminary Test: To estimate the approximate solubility, add about 1 g of 5-Bromo-2-chloro-4-fluoroaniline to 100 mL of purified water in a flask.

-

Equilibration (Main Test): Prepare three separate flasks, each with a known volume of purified water (e.g., 100 mL). Add a sufficient amount of the test substance to each to exceed the estimated solubility, ensuring a visible excess of solid remains.

-

Agitation: Seal the flasks and place them in a mechanical shaker or on a magnetic stir plate within a constant temperature bath set to the desired temperature (e.g., 20 °C). Agitate the samples for a period determined by the preliminary test, typically 24 to 72 hours, to ensure equilibrium is reached.[5]

-

Phase Separation: After agitation, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.[5]

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant of each flask. To prevent contamination from solid particles, it is crucial to centrifuge the samples at high speed (e.g., 13,000 rpm).[5]

-

Quantification: Analyze the concentration of 5-Bromo-2-chloro-4-fluoroaniline in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.

-

Calculation: The water solubility is the average concentration determined from the three flasks, expressed in g/L or mg/mL.

Caption: Workflow for OECD 105 Water Solubility Test.

Organic Solvent Solubility

For synthetic chemists, solubility in organic solvents is crucial for reaction setup, workup, and purification. Halogenated anilines typically exhibit good solubility in a range of common organic solvents.

Qualitative Assessment and Solvent Selection

Based on the principle of "like dissolves like," we can predict that 5-Bromo-2-chloro-4-fluoroaniline will be soluble in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) and polar protic solvents (e.g., Ethanol, Methanol). Its aromatic nature also suggests some solubility in less polar solvents like Toluene. It is expected to have poor solubility in non-polar aliphatic solvents like Hexane.

Indeed, the synthesis of the related compound 5-bromo-2-fluoroaniline involves its dissolution in 95% ethanol and extraction with ethyl acetate, confirming its solubility in these common solvents.[3]

Protocol for Quantitative Solubility Determination in Organic Solvents

A modification of the equilibrium solubility method can be used for organic solvents. Automated systems can significantly accelerate this process by determining the clear/cloud point of a solution across a range of temperatures.[8] However, the classical gravimetric or HPLC-based method remains a gold standard.

Self-Validating System: The protocol is designed to be self-validating by ensuring that equilibrium is reached. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and verifying that the measured concentration does not significantly change.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Hexane).

-

Vial Preparation: In small, sealable glass vials (e.g., 4 mL), add a pre-weighed amount of 5-Bromo-2-chloro-4-fluoroaniline (e.g., 20 mg).

-

Solvent Addition: Add a known volume of the selected solvent to each vial (e.g., 1 mL).

-

Equilibration: Place the vials on a shaker or vortex mixer in a temperature-controlled environment. Allow them to equilibrate for at least 24 hours. Visually inspect for the presence of undissolved solid. If none is present, add more solute and repeat the equilibration.

-

Sampling: Once equilibrium is reached with excess solid present, filter the saturated solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification (Gravimetric): Transfer a precise volume of the filtered solution (e.g., 0.5 mL) to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of solute dissolved in that volume of solvent.

-

Quantification (HPLC): Alternatively, dilute a precise aliquot of the filtered solution with a suitable mobile phase and analyze by HPLC against a calibration curve. This method is often more accurate for moderately to highly soluble compounds.

-

Data Reporting: Report the solubility in mg/mL or g/L at the specified temperature.

Caption: Protocol for Organic Solvent Solubility Measurement.

Safety and Handling

Substituted anilines require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-fluoroaniline is not widely available, data from closely related compounds provides essential guidance.

-

Hazards: Analogues like 5-Bromo-2-fluoroaniline are harmful if swallowed, in contact with skin, or if inhaled.[9] They can cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Handling: Avoid creating dust.[10] Use personal protective equipment and ensure adequate ventilation.[10] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere as some anilines can be air-sensitive.

Conclusion and Future Work

This guide has outlined the theoretical basis and practical methodologies for determining the solubility of 5-Bromo-2-chloro-4-fluoroaniline. While specific quantitative data for this compound is limited, a systematic application of the described protocols will yield the high-quality, reliable data required for successful research and development. The key to accurate solubility determination lies in meticulous experimental design, particularly in ensuring that thermodynamic equilibrium is achieved and that a validated analytical method is employed for quantification. Further studies should focus on generating a comprehensive solubility profile of this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures.

References

-

Regulations.gov. (2017). Report: Determination of Water Solubility. [Link]

-

PubChem. 4-Bromo-5-chloro-2-fluoroaniline. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

Huber Kältemaschinenbau AG. Solubility determination and crystallization. [Link]

-

Technobis Crystallization Systems. Determining solubility curves. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

AOBChem. 5-Bromo-2-chloro-4-fluoroaniline. [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 5-Bromo-2-chloro-4-fluoroaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-chloro-4-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices in analytical chemistry.

Introduction: Structural Elucidation of a Complex Halogenated Aniline

5-Bromo-2-chloro-4-fluoroaniline is a polysubstituted aromatic amine of interest in synthetic chemistry and drug discovery. The precise arrangement of its substituents—an amino group, and three different halogens (bromine, chlorine, and fluorine)—creates a unique electronic environment on the benzene ring, which can be definitively characterized using ¹H NMR spectroscopy. The ¹H NMR spectrum provides critical information about the number of distinct protons, their chemical environment (chemical shift), and their spatial relationship to other active nuclei (spin-spin coupling).

The analysis of this particular molecule is especially instructive as it showcases the interplay of various substituent effects on proton chemical shifts and the complexities of spin-spin coupling involving both protons and fluorine-19.

Theoretical Prediction of the ¹H NMR Spectrum

A definitive assignment of the ¹H NMR signals for 5-bromo-2-chloro-4-fluoroaniline can be made by analyzing the electronic effects of the substituents and the expected spin-spin coupling patterns.

Analysis of Substituent Effects on Chemical Shifts

The chemical shift of aromatic protons is highly sensitive to the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Protons in electron-rich environments are shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).[1][2]

In 5-bromo-2-chloro-4-fluoroaniline, we have the following substituents to consider:

-

-NH₂ (Amino group): A strong electron-donating group through resonance, which significantly shields the ortho and para positions.

-

-F (Fluoro group): An electron-withdrawing group through induction, but a weak electron-donating group through resonance. Its overall effect can be complex.

-

-Cl (Chloro group): An electron-withdrawing group through induction, which deshields nearby protons.

-

-Br (Bromo group): Similar to chlorine, an electron-withdrawing group through induction.

The two protons on the aromatic ring are at positions 3 and 6.

-

Proton at C-3 (H-3): This proton is ortho to the powerfully electron-donating -NH₂ group, which would suggest strong shielding. However, it is also ortho to the electron-withdrawing -Cl group and meta to the -F and -Br groups. The shielding effect of the amino group is expected to be dominant, leading to a relatively upfield chemical shift for an aromatic proton.

-

Proton at C-6 (H-6): This proton is meta to the -NH₂ group, experiencing a weaker shielding effect. It is positioned between the -Br and -NH₂ groups and is ortho to the -Br group and para to the -Cl group. The combined deshielding effects of the halogens at the ortho and para positions are expected to shift this proton downfield relative to H-3.

Therefore, we predict two distinct signals in the aromatic region of the spectrum, with the signal for H-3 appearing at a lower chemical shift (more upfield) than the signal for H-6.

Predicted Spin-Spin Splitting Patterns

The multiplicity of each signal is determined by the number of neighboring NMR-active nuclei, primarily other protons and ¹⁹F.

-

H-H Coupling: The two protons, H-3 and H-6, are meta to each other. Meta coupling (⁴JHH) in benzene derivatives is typically small, on the order of 2-3 Hz.[1] This would result in each proton signal being split into a narrow doublet.

-

H-F Coupling: The ¹⁹F nucleus at C-4 will also couple with both protons.

-

H-3: This proton is ortho to the fluorine atom. Ortho H-F coupling (³JHF) is significant, typically in the range of 5-10 Hz.

-

H-6: This proton is meta to the fluorine atom. Meta H-F coupling (⁴JHF) is generally smaller than ortho coupling, often around 1-3 Hz.[3]

-

Combining these effects:

-

Signal for H-3: This signal should appear as a doublet of doublets (dd) . The larger splitting will be due to the ortho coupling with ¹⁹F (³JHF), and the smaller splitting will be from the meta coupling with H-6 (⁴JHH).

-

Signal for H-6: This signal should also appear as a doublet of doublets (dd) . The larger splitting will be due to the meta coupling with H-3 (⁴JHH), and the smaller splitting will arise from the meta coupling to ¹⁹F (⁴JHF).

The amino (-NH₂) protons typically appear as a broad singlet, which may be exchanged with D₂O. Its chemical shift can vary depending on the solvent and concentration.

Predicted Spectral Data Summary

The predicted ¹H NMR spectral data for 5-bromo-2-chloro-4-fluoroaniline is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.8 - 7.0 | dd | ³JHF ≈ 5-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-6 | ~7.2 - 7.4 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-3 Hz |

| -NH₂ | Variable | br s | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-quality ¹H NMR spectrum of 5-bromo-2-chloro-4-fluoroaniline can be obtained by following a standardized experimental procedure.

Sample Preparation

-

Massing the Sample: Accurately weigh approximately 10-20 mg of 5-bromo-2-chloro-4-fluoroaniline.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly influence the chemical shifts.[4]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring a high-resolution spectrum.

-

Optional D₂O Exchange: To confirm the assignment of the -NH₂ protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the signal corresponding to the amino protons will disappear from the spectrum due to proton-deuterium exchange.[5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (from approximately -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The resulting spectrum should display two signals in the aromatic region, each integrating to one proton, and a broad signal for the two amino protons.

Signal Assignment and Coupling Analysis

-

Upfield Aromatic Signal (dd): This signal corresponds to H-3 . The larger coupling constant will be ³JHF, and the smaller will be ⁴JHH.

-

Downfield Aromatic Signal (dd): This signal corresponds to H-6 . Both coupling constants (⁴JHH and ⁴JHF) are expected to be small.

The relationship between the protons and the fluorine atom can be visualized using a coupling diagram.

Caption: Spin-spin coupling network in 5-bromo-2-chloro-4-fluoroaniline.

This workflow illustrates the logical process of spectral interpretation, from initial prediction to final assignment.

Caption: Workflow for ¹H NMR analysis of 5-bromo-2-chloro-4-fluoroaniline.

Conclusion

The ¹H NMR spectrum of 5-bromo-2-chloro-4-fluoroaniline is a powerful tool for its structural verification. A thorough understanding of substituent effects and spin-spin coupling rules allows for an accurate prediction and interpretation of the spectrum. The presence of two distinct doublet of doublets in the aromatic region, each integrating to a single proton, along with the characteristic broad singlet of the amino group, provides an unambiguous spectral fingerprint for this molecule. The methodologies outlined in this guide serve as a robust framework for the analysis of this and other complex substituted aromatic compounds.

References

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

-

ResearchGate. (2018). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts of benzene, substituted benzenes, aniline and.... Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

AOBChem. (n.d.). 5-Bromo-2-chloro-4-fluoroaniline. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. Retrieved from [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

ACS Publications. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [¹⁴C]-radiolabelling, ¹⁹F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. Retrieved from [Link]

Sources

Structural Elucidation: 13C NMR Analysis of 5-Bromo-2-chloro-4-fluoroaniline

Topic: Structural Elucidation & 13C NMR Spectral Analysis of 5-Bromo-2-chloro-4-fluoroaniline Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

In pharmaceutical intermediate analysis, 5-Bromo-2-chloro-4-fluoroaniline represents a challenging scaffold due to its high degree of substitution and the competing electronic effects of three distinct halogens (F, Cl, Br) and an amino group. This guide provides a rigorous framework for the acquisition, prediction, and assignment of the Carbon-13 (

The core diagnostic strategy relies on three pillars:

-

Fluorine Coupling (

): Using -

The Heavy Atom Effect: Identifying the brominated carbon via spin-orbit coupling induced shielding.

-

Additivity Analysis: Deconvoluting the competing shielding/deshielding vectors of the amine and halogen substituents.

Theoretical Framework & Substituent Logic